6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] involves the condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, followed by deprotection and further functionalization to yield the target compounds. This process allows for the introduction of various substituents, providing a pathway to explore structure-activity relationships within this class of compounds (Clark et al., 1983).
Scientific Research Applications
Chemistry and Synthesis
1,2-Oxazines, 1,2-benzoxazines, and related compounds have been synthesized through various methods, emphasizing their importance as intermediates in organic synthesis. The oxazinium salts formed in these processes serve as electrophiles, highlighting the chemical versatility of these compounds. The significance of these compounds, including benzoxazinoids like 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], in organic chemistry is underscored by their utility as chiral synthons and their involvement in various chemical reactions (Sainsbury, 1991).
Pharmacological Applications
Piperazine derivatives, including structures related to 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], are significant in drug design due to their diverse therapeutic uses. These compounds are found in drugs serving a variety of roles such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory. The versatility of the piperazine moiety allows for a wide range of pharmacological activities, indicating the potential for these compounds in various medical applications (Rathi et al., 2016).
Antimicrobial and Antituberculosis Activity
Benzoxazinoids, such as 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], exhibit notable antimicrobial activity. This is particularly evident in their role as plant defense metabolites and their potential as scaffolds for designing new antimicrobial compounds. Studies have shown the effectiveness of benzoxazinone derivatives against various pathogens, suggesting their value in developing novel antimicrobial agents (de Bruijn et al., 2018).
Anxiolytic-Like Activity
Research has also indicated the potential of certain piperazine derivatives, similar to 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine], in exhibiting anxiolytic-like activities. These compounds have shown promise in preclinical evaluations, suggesting their possible utility in developing new treatments for anxiety-related disorders (Strub et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMBDVRYWIKNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)NC(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50519233 |
Source
|
Record name | 6-Chlorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] | |
CAS RN |
92926-63-1 |
Source
|
Record name | 6-Chlorospiro[4H-3,1-benzoxazine-4,4′-piperidin]-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92926-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50519233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.